2,4-Dimethylnicotinamide
Description
Significance of the Nicotinamide (B372718) Pyridine (B92270) Scaffold in Contemporary Medicinal Chemistry and Drug Discovery
The pyridine ring system, a heterocyclic structure containing five carbon atoms and one nitrogen atom, is a cornerstone of medicinal chemistry and drug discovery. ajrconline.orgnih.gov Its prevalence is notable, ranking as the second most common heterocycle in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The significance of the pyridine scaffold, and by extension the nicotinamide (a derivative of pyridine-3-carboxylic acid) scaffold, stems from its presence in numerous natural products, including essential vitamins like niacin (vitamin B3) and coenzymes such as nicotinamide adenine (B156593) dinucleotide (NAD). tandfonline.comresearchgate.netrsc.org
The incorporation of a pyridine nucleus into a molecule is a widely used strategy in drug design. ajrconline.org This is because the polar and ionizable nature of the pyridine ring can enhance the pharmacokinetic properties of a lead molecule, improving critical parameters like solubility and bioavailability. ajrconline.org Pyridine derivatives exhibit a vast spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. researchgate.netresearchgate.net This therapeutic diversity has made the pyridine scaffold a "privileged substructure" in the development of new medicines. researchgate.netrsc.org
The versatility of the nicotinamide scaffold, specifically, has been leveraged in the development of targeted therapies. For instance, researchers have designed and synthesized series of nicotinamide-based compounds as selective inhibitors for specific biological targets, such as the NaV1.8 channel for pain management. bohrium.comresearchgate.netcolab.wsnih.gov The ability to modify the scaffold at various positions allows for the fine-tuning of a compound's activity and selectivity, a crucial aspect of modern drug discovery. nih.gov The continuous exploration of pyridine and nicotinamide derivatives ensures their enduring importance in creating novel therapeutic agents. rsc.org
Table 1: Examples of Marketed Drugs Containing a Pyridine Scaffold
| Drug Name | Therapeutic Use |
| Isoniazid | Tuberculosis researchgate.net |
| Omeprazole | Gastric Ulcers nih.gov |
| Abiraterone | Prostate Cancer nih.gov |
| Imatinib | Chronic Myelogenous Leukemia rsc.org |
| Piroxicam | Arthritis nih.gov |
| Apalutamide | Cancer researchgate.net |
| Nicotinamide | Pellagra (Vitamin B3 deficiency) nih.gov |
Historical Context of 2,4-Dimethylnicotinamide Synthesis and Early Mechanistic Inferences
The historical investigation into nicotinamide derivatives is linked to early 20th-century research on coenzymes. The synthesis of specific substituted nicotinamides, such as this compound, has been documented in mid-20th-century chemical literature. A notable early report details the synthesis of this compound as a derivative in the structural proof of 2,4-dimethyl-6-hydroxynicotinamide. umn.edu
In this research, this compound (referred to as compound IV) was successfully produced through the zinc dust reduction of 2,4-dimethyl-6-hydroxynicotinamide (compound I). umn.edu This process also yielded 2,4-lutidine as the primary volatile product. umn.edu The study noted that direct amidation of the corresponding free acid to form the amide (I) was unsuccessful, suggesting steric hindrance effects. umn.edu
The parent compound for this reduction, 2,4-dimethyl-6-hydroxynicotinamide, was itself synthesized from ethyl acetoacetate (B1235776) and ammonia, a reaction that early researchers noted produced a substance melting at 280°C, likely an impure form of the target compound. umn.edu The synthesis of the related free acid had been achieved even earlier, drawing on methods developed by Collie in 1897 and Nieme and Pechmann in 1890. umn.edu These early synthetic efforts and structural characterizations, relying on techniques like elemental analysis and molecular weight determinations, laid the groundwork for understanding the chemical behavior of substituted nicotinamides. umn.edu The synthesis of related compounds like 2-amino-4,6-dimethyl nicotinamide from materials such as ethyl cyanoacetate (B8463686) has also been part of the historical development of this chemical class. researchgate.net
Table 2: Chronology of Early Synthesis and Characterization relevant to this compound
| Year (Reference) | Compound Synthesized/Studied | Method/Observation |
| 1890, 1897 | 2,4-dimethyl-6-hydroxynicotinic acid | Synthesized from isodehydroacetic acid (Nieme and Pechmann) and from the hydrochloride of betaminocrotonic ester (Collie). umn.edu |
| Mid-20th Century | 2,4-dimethyl-6-hydroxynicotinamide (I) | Produced from ethyl acetoacetate and ammonia; noted for its high melting point (330°C) and resistance to strong acids and bases. umn.edu |
| Mid-20th Century | This compound (IV) | Synthesized via zinc dust reduction of 2,4-dimethyl-6-hydroxynicotinamide (I). umn.edu |
| Mid-20th Century | 2,4-dimethyl-5-bromo-6-hydroxynicotinamide (II) | Produced by direct bromination of compound (I). umn.edu |
| Mid-20th Century | 2,4-dimethyl-6-chloronicotinonitrile (III) | Produced by the action of phosphorus oxychloride (POCl₃) on compound (I). umn.edu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-3-4-10-6(2)7(5)8(9)11/h3-4H,1-2H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPWTSAVADAPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619981 | |
| Record name | 2,4-Dimethylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72692-96-7 | |
| Record name | 2,4-Dimethylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthesis and Diversification of 2,4 Dimethylnicotinamide Analogs
Established Reaction Pathways for the Core 2,4-Dimethylnicotinamide Structure
The synthesis of the core this compound structure and its close isomers is built upon fundamental organic chemistry reactions. One documented method involves the zinc dust reduction of a precursor molecule, 2,4-dimethyl-6-hydroxynicotinamide, to yield this compound. umn.edu This highlights a classic reduction pathway for generating the target compound.
A more foundational approach to building the substituted pyridine (B92270) ring, a common strategy in nicotinamide (B372718) chemistry, starts with more basic building blocks. For instance, the synthesis of 2-amino-4,6-dimethyl nicotinamide, a related isomer, is achieved through a pathway beginning with ethyl cyanoacetate (B8463686). researchgate.net Such methods represent the established chemical knowledge for constructing the dimethyl-substituted nicotinamide core, which serves as the starting point for further diversification.
Table 1: Example of an Established Synthetic Pathway
| Step | Reactant(s) | Product | Description |
| 1 | Ethyl Cyanoacetate | Malonamamidine Hydrochloride | Initial reaction to form a key intermediate. researchgate.net |
| 2 | Malonamamidine Hydrochloride & Aryl Aldehydes | Dihydropyrido[2,3-d]pyrimidin-4(1H)-ones | Cyclization reaction to build the pyridopyrimidine core. researchgate.net |
| 3 | Dihydropyrido[2,3-d]pyrimidin-4(1H)-ones | 2-Amino-4,6-dimethyl nicotinamide | Final steps to yield the target nicotinamide derivative. researchgate.net |
Targeted Chemical Modifications and Derivatization Strategies
With the core structure in hand, targeted modifications are employed to synthesize a diverse library of analogs. These strategies are crucial for modulating the molecule's properties and exploring its biological potential.
The modification of the dimethylnicotinamide framework has led to the generation of novel derivatives with significant biological activities. A notable area of investigation is in the development of antitubercular agents. Research has demonstrated that synthesizing derivatives such as 4,6-dimethyl-2-(alkyl/arylthio)nicotinamide can produce compounds with moderate to very good activity against Mycobacterium tuberculosis H37Rv. researchgate.net The introduction of a substituted alkyl group at the 2-position and an amide group at the 3-position of the pyridine ring was found to be a key factor for this activity. researchgate.net
Similarly, the synthesis of novel sulfonamide analogs linked to a nicotinamide core has been explored for antimicrobial applications. nih.gov By reacting reduced p-nitrobenzoyl chloride products with various sulfonyl chlorides, new sulfonamides were created that showed activity against several Gram-positive and Gram-negative bacteria. nih.gov This approach of creating hybrid molecules demonstrates a powerful strategy for discovering compounds with enhanced biological profiles. This principle extends to more complex drug development, where pyridine units, structurally related to the nicotinamide core, are used to replace other aromatic systems (like naphthalene) in drug candidates to fine-tune their pharmacological properties. nih.gov
Table 2: Antitubercular Activity of 4,6-Dimethyl-2-(Substituted) Mercapto Nicotinamide Analogs
| Compound ID | Substituent at Position-2 | Activity vs. M. tuberculosis H37Rv (12.5 µg/mL) | Reference |
| 4a | Methylthio | Very Good | researchgate.net |
| 4b | Ethylthio | Very Good | researchgate.net |
| 4c | Propylthio | Very Good | researchgate.net |
| 4d | Butylthio | Very Good | researchgate.net |
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically analyzing how specific structural modifications to a molecule affect its biological activity. oncodesign-services.com By synthesizing a series of analogs with varied functional groups, researchers can identify the key molecular features responsible for a compound's action. oncodesign-services.com
In the context of dimethylnicotinamide analogs, SAR studies have yielded critical insights. For example, in a series of 4,6-dimethyl-2-(substituted) mercapto-3-(substituted) pyridines, it was discovered that increasing the length of the alkyl chain at the 2-position systematically increased the antitubercular activity. researchgate.net This provides a clear vector for optimization. Further SAR exploration on different scaffolds has shown that specific substitutions are critical for function; in one study on HIF-1 pathway inhibitors, a 3,4-dimethoxybenzenesulfonyl group and a propan-2-amine group were found to confer the strongest inhibitory effects among the analogs tested. nih.gov These studies help define the structural motifs that can be modified to improve pharmacological properties. nih.gov The lipophilicity of the molecule, which is heavily influenced by its functional groups, is another critical parameter that often correlates directly with biological activity. nih.gov
The synthesis of specific conjugates and analogs, particularly sulfonamides, represents a key strategy for diversifying the dimethylnicotinamide scaffold. A detailed method for producing 2-aminosulfonyl-N,N-dimethylnicotinamide involves a multi-stage process starting from 2-chloro-N,N-dimethyl nicotinamide. google.com This synthesis proceeds through the preparation of a sulfhydryl intermediate, followed by oxidation chlorination, and finally amination to yield the target sulfonamide. google.com An improved version of this process utilizes sodium bisulfide instead of sodium sulfide, which enhances the reaction speed and ultimately improves the purity and yield of the final product to over 89%. google.com
Another preparative method involves the direct reaction of 2-aminosulfonyl chloride with N,N-dimethylnicotinamide under alkaline conditions. Beyond this specific analog, broader synthetic strategies are used to create diverse sulfonamide derivatives. These include the synthesis of novel sulfonamides through the reaction of reduced aromatic precursors with various sulfonyl chlorides and the creation of indolyl aryl sulfonamide conjugates. nih.govresearchgate.net These synthetic routes allow for the introduction of the sulfonamide moiety, a functional group known to be a bioisostere of carboxylic acids and to be present in a wide range of biologically active compounds. researchgate.net
Table 3: Synthetic Stages for 2-Aminosulfonyl-N,N-dimethylnicotinamide
| Stage | Description | Key Reagents | Outcome | Reference |
| 1 | Sulfhydryl Preparation | 2-chloro-N,N-dimethyl nicotinamide, Sodium Polysulfide | Substitution of chlorine with a sulfhydryl group. | google.com |
| 2 | Oxidation Chlorination | Chlorine Gas | Oxidation of the sulfhydryl group to an alkylsulfonyl chloride. | google.com |
| 3 | Amination | Ammonia | Reaction with the alkylsulfonyl chloride to form the final sulfonamide. | google.com |
Emerging Synthetic Methodologies in Nicotinamide Chemistry
The field of nicotinamide chemistry is continually evolving, with emerging methodologies promising more efficient, sustainable, and innovative routes to both established and novel compounds. While industrial production of some nicotinamide-related compounds has relied on traditional chemical methods, there is a significant trend towards biosynthesis. acs.orgnih.gov This includes enzyme-catalyzed reactions and fermentation processes, which offer benefits such as environmental friendliness and high efficiency. acs.orgnih.gov
Key emerging trends include:
Enzymatic and Biosynthetic Routes : The use of enzymes like nicotinamide riboside kinase (NRK) in biocatalytic systems is a prominent area of research for the synthesis of nicotinamide derivatives like nicotinamide mononucleotide (NMN). acs.orgnih.gov These biological systems offer high specificity and streamlined reaction pathways. nih.gov
Continuous-Flow Reactors : New synthetic techniques are being developed to maximize yield and minimize reaction times, such as performing reactions continuously in microchannel reactors. google.com
Computational Prediction : Advanced computational tools are being developed to predict viable chemical reaction pathways. escholarship.org Graph-based networks can analyze vast databases of chemical reactions to suggest the most plausible and efficient synthetic routes, potentially accelerating the discovery of new synthesis methods. escholarship.org
Advanced Mechanistic Understanding : Deeper theoretical understanding of reaction mechanisms, such as the study of bifurcations on potential energy surfaces, can inform the design of more selective and efficient chemical reactions. nih.gov These phenomena, where a single transition state can lead to multiple products, are governed by reaction dynamics, and understanding them is crucial for controlling reaction outcomes. nih.gov
These advanced methodologies, from biosynthesis to computational chemistry, represent the future of nicotinamide synthesis, enabling the creation of complex analogs in a more controlled and efficient manner.
Structure Activity Relationship Sar and Rational Design in 2,4 Dimethylnicotinamide Research
Delineation of Key Structural Determinants for Modulating Biological Functions
The biological activity of 2,4-Dimethylnicotinamide derivatives is intricately linked to their chemical structure. The relationship between a molecule's structure and its biological activity, known as the Structure-Activity Relationship (SAR), is a fundamental concept in drug discovery. gardp.orgwikipedia.org By systematically modifying the chemical structure of a compound and observing the resulting changes in its biological effects, medicinal chemists can identify the key structural components responsible for its therapeutic actions. wikipedia.org
For nicotinamide (B372718) derivatives, including those with a 2,4-dimethyl substitution pattern, several structural features are critical in modulating their biological functions. These include the nature and position of substituents on the pyridine (B92270) ring and the conformation of the amide group.
Key Structural Features and Their Influence on Biological Activity:
Pyridine Ring Substituents: The type and placement of chemical groups on the pyridine ring significantly impact the molecule's properties.
Methyl Groups (at C2 and C4): The dimethyl substitution pattern in this compound influences its steric and electronic properties. These groups can affect how the molecule binds to its biological target. For instance, in related dimethylnicotinamide compounds, the position of methyl groups can introduce steric hindrance, which may alter reactivity but enhance stability in biological environments.
Other Substituents: The introduction of different functional groups, such as halogens (e.g., chloro, bromo) or alkoxy groups (e.g., methoxy), can dramatically alter the compound's electronic distribution, hydrophobicity, and potential for hydrogen bonding. For example, a bromine atom can enhance electrophilic reactivity, while a methoxy (B1213986) group can donate electrons and affect solubility. In a series of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogs, substitutions at specific positions on an aromatic ring were found to be critical for high transcriptional potency for the PPARγ receptor. nih.gov
Amide Group (at C3): The carboxamide group at the 3-position is a crucial feature, participating in hydrogen bonding interactions with biological targets. The orientation of this amide group (syn or anti conformation) can be influenced by other substituents on the ring, which in turn affects binding affinity. tue.nl
Axial Chirality: In certain substituted nicotinamides, rotation around the C3-amide bond can be restricted, leading to a form of stereoisomerism known as axial chirality. tue.nl This chirality can be a significant determinant of biological activity, as different atropisomers may exhibit distinct interactions with chiral biological macromolecules. researchgate.net
The following table summarizes the influence of key structural determinants on the biological functions of nicotinamide derivatives, providing a framework for the rational design of new compounds.
| Structural Determinant | Influence on Biological Function | Research Finding Reference |
| Pyridine Ring Substituents | Modulate electronic properties, steric hindrance, and binding affinity. | nih.gov |
| Amide Group Conformation | Affects hydrogen bonding and overall binding orientation. | tue.nl |
| Axial Chirality | Different stereoisomers can have varied biological activities due to distinct target interactions. | tue.nlresearchgate.net |
Advanced Computational Design Approaches for Novel this compound-Based Molecular Entities
The design of novel this compound-based molecules has been significantly accelerated by the use of advanced computational approaches. oncodesign-services.comtuwien.ac.atadvanceaec.nettuwien.ac.at These methods allow researchers to predict the biological activity of new chemical structures and to optimize them for improved efficacy and selectivity before they are synthesized in the laboratory. oncodesign-services.comcollaborativedrug.com
Key Computational Techniques:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. otavachemicals.comresearchgate.net By simulating the interaction between a ligand (the nicotinamide derivative) and its receptor, molecular docking can help to identify key binding interactions and guide the design of new compounds with enhanced affinity. otavachemicals.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgotavachemicals.com These models can be used to predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Pharmacophore models can be used to search for new molecules that possess the required features for biological activity. otavachemicals.com
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a molecule and its interaction with its environment over time. otavachemicals.com This can reveal important information about the conformational changes that occur upon binding and the stability of the ligand-receptor complex. lib4ri.ch For instance, WaterMap analysis, an MD-based approach, can identify high-energy water molecules in a binding site that could be displaced by a ligand to improve binding affinity. lib4ri.ch
These computational tools, often used in combination, provide a powerful platform for the rational design of novel this compound derivatives with tailored biological activities. lib4ri.ch For example, in the development of inhibitors for the SARS-CoV-2 main protease, a combination of molecular docking, WaterMap analysis, and MD simulations guided the optimization of a hit compound, leading to a significant increase in potency. lib4ri.ch
The following table highlights some of the advanced computational design approaches and their applications in drug discovery.
| Computational Approach | Application in Drug Design | Reference |
| Molecular Docking | Predicts binding orientation and affinity of ligands to receptors. | otavachemicals.comresearchgate.net |
| QSAR | Predicts biological activity based on chemical structure. | wikipedia.orgotavachemicals.com |
| Pharmacophore Modeling | Identifies essential features for biological activity to guide new molecule design. | otavachemicals.com |
| Molecular Dynamics Simulations | Studies the dynamic behavior and stability of ligand-receptor complexes. | otavachemicals.comlib4ri.ch |
Stereochemical Considerations in the Design of this compound Derivatives
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of drugs. nih.govmhmedical.com Chiral molecules, which are non-superimposable on their mirror images, can exhibit significantly different pharmacological and toxicological properties. nih.govresearchgate.net The two mirror-image forms of a chiral molecule are called enantiomers.
In the context of this compound derivatives, stereochemistry can arise from several sources, including:
Chiral Centers: The presence of a carbon atom bonded to four different groups creates a chiral center, leading to the existence of enantiomers.
Axial Chirality: As mentioned previously, restricted rotation around a single bond, such as the C3-amide bond in certain substituted nicotinamides, can result in atropisomers, which are a type of stereoisomer. tue.nlresearchgate.net The stability of this axial chirality can be influenced by factors like temperature and the solvent. researchgate.net
The different stereoisomers of a chiral drug can interact differently with the chiral environment of the body, such as enzymes and receptors. nih.govulb.ac.be This can lead to variations in their biological activity, with one enantiomer often being more potent or having a different pharmacological profile than the other. researchgate.netnih.gov For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that their uptake might be stereoselective. nih.gov
Therefore, it is crucial to consider stereochemistry during the design and development of new this compound derivatives. The synthesis of single enantiomers or specific atropisomers is often desirable to maximize therapeutic efficacy and minimize potential side effects. researchgate.net Techniques for separating racemic mixtures, a process known as resolution, are important for obtaining enantiomerically pure compounds. researchgate.net
The following table summarizes the key stereochemical considerations in drug design.
| Stereochemical Concept | Relevance to Drug Design | Reference |
| Chirality | Enantiomers of a chiral drug can have different biological activities and toxicities. | nih.govresearchgate.net |
| Axial Chirality | Restricted bond rotation can lead to stable atropisomers with distinct biological properties. | tue.nlresearchgate.net |
| Stereoselective Interactions | Biological targets are chiral and can interact differently with different stereoisomers. | ulb.ac.benih.gov |
| Enantiomeric Purity | The use of single enantiomers can lead to improved therapeutic outcomes. | researchgate.net |
Pharmacological and Biological Investigations of 2,4 Dimethylnicotinamide and Its Congeners
Enzyme Inhibition Profiling and Mechanistic Studies
The nicotinamide (B372718) scaffold, a core component of 2,4-Dimethylnicotinamide, serves as a versatile template in medicinal chemistry for designing enzyme inhibitors. Researchers have extensively modified this pyridine-based structure to target a range of enzymes implicated in various diseases by altering substrate recognition and catalytic activity.
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a significant role in metabolism by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM) and other pyridine-containing compounds. universiteitleiden.nlnih.govnih.gov This process yields S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (B1211872) (1-MNA) or the corresponding methylated pyridine (B92270). universiteitleiden.nlmdpi.com The enzyme's function is linked to xenobiotic detoxification and the regulation of the NAD+ salvage pathway. nih.govnih.gov
Overexpression of NNMT has been associated with several conditions, including cancer, diabetes, and obesity, making it an attractive therapeutic target. nih.gov Consequently, there is growing interest in developing small-molecule inhibitors of NNMT. nih.govacs.org The development of these inhibitors often focuses on compounds that are competitive with either the nicotinamide substrate or the SAM cofactor. mdpi.com
Studies have shown that various pyridine derivatives can act as both substrates and inhibitors of NNMT. scispace.comresearchgate.net For instance, 4-chloropyridine (B1293800) and 4-chloronicotinamide (B1582929) are recognized as substrates by NNMT. scispace.com The enzyme methylates the pyridine nitrogen, which enhances the electrophilicity at the C4 position, leading to a subsequent reaction with a cysteine residue near the active site, resulting in covalent inhibition. scispace.com Kinetic studies have determined the Michaelis constant (Kₘ) for 4-chloropyridine and 4-chloronicotinamide to be 44 µM and 23 µM, respectively, indicating their effective binding as substrates. scispace.com
Structure-activity relationship (SAR) studies on nicotinamide-competitive inhibitors have revealed that a cationic nitrogen group is a critical pharmacophoric feature for NNMT inhibition. researchgate.net Screening of various N-methylated pyridinium (B92312) analogues led to the identification of quinolinium-based scaffolds as potent NNMT inhibitors, with some achieving IC₅₀ values in the low micromolar range (~1 μM). researchgate.netacs.org Bisubstrate inhibitors, which are designed to occupy both the nicotinamide and SAM binding pockets simultaneously, represent another strategy and have yielded some of the most potent inhibitors to date, with Kᵢ values in the nanomolar range. nih.govacs.org
Nicotinamide derivatives have been extensively investigated as modulators of histone deacetylases (HDACs) and succinate (B1194679) dehydrogenase (SDH).
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in gene expression regulation, and their inhibitors are promising anticancer agents. researchgate.net Nicotinamide itself is known to inhibit class III HDACs (sirtuins). nih.gov Inspired by this, various nicotinamide-based compounds have been designed as inhibitors for other HDAC classes. researchgate.net For example, a series of nicotinamide derivatives featuring a hydrazide scaffold were designed as potential HDAC3 inhibitors. researchgate.net One compound from this series, 6b, demonstrated potent inhibitory activity against HDAC3 with an IC₅₀ value of 0.694 µM and also showed pan-HDAC inhibition at 4.648 µM. researchgate.net The design of these inhibitors often avoids the hydroxamate group, a common zinc-binding group in many FDA-approved HDAC inhibitors, to prevent potential metabolic issues. researchgate.net
Succinate Dehydrogenase (SDH) Inhibition: SDH, also known as mitochondrial complex II, is a key enzyme in both the citric acid cycle and the electron transport chain. nih.gov It has become an important target for the development of fungicides. nih.govnih.gov Several classes of nicotinamide derivatives have been synthesized and tested as SDH inhibitors (SDHIs). nih.govjst.go.jp In one study, thirty-eight different nicotinamide derivatives were synthesized and evaluated for their antifungal activity against phytopathogenic fungi by targeting SDH. nih.govacs.org The most potent compound, 3a-17, showed significant activity against R. solani and S. sclerotiorum with IC₅₀ values of 15.8 µM and 20.3 µM, respectively. nih.govacs.org Another study focusing on nicotinamide derivatives with a diarylamine-modified scaffold identified compound 4b as a potent SDH inhibitor with an IC₅₀ of 3.18 µM, comparable to the commercial fungicide boscalid. jst.go.jpjst.go.jp
| Compound | Target Organism/Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| 3a-17 | R. solani | 15.8 µM | nih.govacs.org |
| 3a-17 | S. sclerotiorum | 20.3 µM | nih.govacs.org |
| Compound 4b | SDH Enzyme | 3.18 µM | jst.go.jpjst.go.jp |
| Compound 3l | H. maydis | 33.5 µM (EC₅₀) | nih.gov |
| Compound 3l | R. cerealis | 21.4 µM (EC₅₀) | nih.gov |
The nicotinamide framework is a key structural motif in the design of inhibitors for various tyrosine kinases, which are critical regulators of cellular signaling pathways. frontiersin.orgadooq.com
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, making it a key target in cancer therapy. tandfonline.com Several studies have reported the design and synthesis of new nicotinamide derivatives as potential VEGFR-2 inhibitors. tandfonline.comnih.govnih.govtandfonline.com In one such study, compound 10 showed potent anti-proliferative activity against HCT-116 and HepG2 cancer cell lines with IC₅₀ values of 15.4 µM and 9.8 µM, respectively. nih.govtandfonline.com Another potent derivative, compound 6, exhibited an IC₅₀ of 60.83 nM against the VEGFR-2 enzyme. nih.govmdpi.com These compounds are often designed as analogs of existing multi-kinase inhibitors like sorafenib, incorporating the essential pharmacophoric features required for binding to the VEGFR-2 active site. tandfonline.com
TYK2 Inhibition: Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is involved in signaling pathways of pro-inflammatory cytokines, making it a target for autoimmune diseases. researchgate.netnih.gov A notable strategy for TYK2 inhibition involves targeting its pseudokinase (JH2) domain to achieve high selectivity. acs.org A high-throughput screen identified a nicotinamide compound (compound 4) that binds to the TYK2 JH2 domain. nih.gov Optimization of this hit led to highly selective allosteric inhibitors. nih.govnih.gov For instance, BMS-986165 (deucravacitinib), a deuterated N-methyl pyridazine (B1198779) carboxamide that evolved from nicotinamide leads, is a potent and selective allosteric TYK2 inhibitor with an IC₅₀ of 0.2 nM for the TYK2 JH2 domain. acs.org This selective binding to the regulatory JH2 domain prevents the activation of the catalytic JH1 domain. nih.gov
| Compound | Target Enzyme/Cell Line | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Compound 10 | HCT-116 Cells | 15.4 µM | nih.govtandfonline.com |
| Compound 10 | HepG2 Cells | 9.8 µM | nih.govtandfonline.com |
| Compound 7 | HCT-116 Cells | 15.7 µM | nih.govtandfonline.com |
| Compound 6 | VEGFR-2 Enzyme | 60.83 nM | nih.govmdpi.com |
| BMS-986165 | TYK2 JH2 Domain | 0.2 nM | acs.org |
Beyond the well-studied targets like NNMT, HDACs, and tyrosine kinases, derivatives of dimethylnicotinamide have been explored for their effects on other enzymes.
One area of investigation is the inhibition of bacterial enzymes. For example, compounds such as 2-[(3-chlorophenyl)amino]-4,6-dimethylnicotinamide and 2-[(2,5-dichlorophenyl)amino]-4,6-dimethylnicotinamide were identified as inhibitors of ExoU from Pseudomonas aeruginosa. biorxiv.org ExoU is a patatin-like phospholipase A2 toxin that contributes to the bacterium's virulence. biorxiv.org
In the field of agrochemicals, a nicotinamide derivative is a key component of the herbicide nicosulfuron (B1678754), chemically known as 2-[(4,6-dimethoxypyrimidin-2-ylcarbamoyl)sulfamoyl]-N,N-dimethylnicotinamide. environecosystem.comresearchgate.net This compound functions by inhibiting acetolactate synthase (ALS), a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (isoleucine, valine, and leucine) in plants. environecosystem.comresearchgate.net
Additionally, 2-Mercapto-4,6-dimethylnicotinamide has been investigated for its potential to inhibit mycobacterial type II NADH dehydrogenase (NDH-2), an essential enzyme in the respiratory pathway of Mycobacterium tuberculosis.
Modulation of Cellular Metabolic Processes
Nicotinamide and its derivatives are central to the regulation of cellular levels of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in redox reactions and a substrate for various signaling enzymes like sirtuins and PARPs. nih.govmdpi.comfrontiersin.org The primary route for NAD+ synthesis in mammals is the salvage pathway, which utilizes nicotinamide (NAM), a derivative of vitamin B3, as a precursor. frontiersin.org
Supplementation with NAM or its analogs can effectively increase intracellular NAD+ concentrations. frontiersin.org For instance, treating endothelial cells with NAM led to a significant increase in both the intracellular NAD+ content and the NAD+/NADH ratio. frontiersin.org Similarly, nicotinamide riboside (NR), another NAD+ precursor, has been shown to elevate NAD+ levels in various mammalian tissues, which in turn activates sirtuins like SIRT1 and SIRT3. nih.gov
The metabolic fate of nicotinamide is tightly controlled. The enzyme nicotinamide N-methyltransferase (NNMT) regulates the bioavailability of NAM by methylating it to 1-MNA, thereby diverting it from the NAD+ synthesis pathway. nih.govmdpi.com Overexpression of NNMT can lead to NAD+ depletion by consuming the available NAM pool. mdpi.com Therefore, inhibition of NNMT is a strategy being explored not only for its direct effects in diseases like cancer but also as a means to indirectly boost NAD+ levels and enhance the activity of NAD+-dependent enzymes.
Conversely, the NAD+-dependent enzyme CD38 is a major consumer of NAD+, hydrolyzing it to generate signaling molecules. mdpi.com The expression and activity of enzymes like NNMT and CD38 are critical in maintaining NAD+ homeostasis, and their dysregulation can impact the metabolic benefits derived from NAD+ precursors. mdpi.commdpi.com
Exploration in Cellular Energy Metabolism and Redox Pathways
Research into this compound and its related compounds has revealed their involvement in crucial cellular processes, particularly energy metabolism and redox signaling. As derivatives of nicotinamide, a form of vitamin B3, these compounds are intrinsically linked to the synthesis and function of nicotinamide adenine dinucleotide (NAD+). NAD+ is a fundamental coenzyme in cellular respiration, acting as a key electron carrier in metabolic pathways like glycolysis and the citric acid cycle, which are central to energy production. nih.gov The regulation of NAD+ levels is critical, as their decline is associated with aging and the progression of age-related diseases. nih.gov
Some congeners, such as 2-Mercapto-4,6-dimethylnicotinamide, exhibit antioxidant properties attributed to their thiol group, which can scavenge free radicals and modulate the cellular redox state. This modulation of redox balance can protect cells from oxidative damage, a key factor in various pathological conditions. nih.gov The interaction of these compounds with enzymes involved in oxidative stress and cellular metabolism underscores their potential to influence redox-sensitive signaling pathways. For instance, the inhibition of enzymes like the mycobacterial type II NADH dehydrogenase (NDH-2) by certain derivatives highlights a mechanism for disrupting the respiratory pathway in pathogens.
Furthermore, the broader family of nicotinamide derivatives has been investigated for their ability to protect against various cellular stressors, including oxidative stress, anoxia, and mitochondrial dysfunction. nih.gov The intricate relationship between nicotinamide metabolism, oxidative stress, and key cellular signaling pathways like SIRT1, mTOR, and AMPK is an active area of research. nih.gov
Anti-proliferative and Cytotoxic Activity Assessment in Advanced Disease Models
The anti-proliferative and cytotoxic potential of this compound and its analogs has been a subject of investigation in various advanced disease models, particularly in cancer research. Nicotinamide derivatives have demonstrated the ability to inhibit the growth of certain cancer cell lines.
One area of interest is the development of CCR5 receptor antagonists for potential use in cancer therapy. researchgate.net Research has shown that linking this compound with a piperidine (B6355638) structure can improve affinity for the CCR5 receptor. researchgate.net Certain compounds in this class have been shown to decrease cellular proliferation in metastatic colorectal cancer cell lines. researchgate.net
Halogenated nicotinamides, such as 2-chloro-5,6-dimethylnicotinamide (B2371359), have been studied for their pharmacological potential. In vitro studies have indicated that this compound possesses anticancer activity against several cancer cell lines. For example, treatment with 2-chloro-5,6-dimethylnicotinamide resulted in a dose-dependent reduction in the viability of MCF-7 breast cancer cells. The mechanism of action may involve the inhibition of enzymes crucial for cellular metabolism and the modulation of signaling pathways that regulate cell proliferation and apoptosis.
Other research has explored the cytotoxic effects of bufadienolides like hellebrigenin (B1673045) and arenobufagin (B1667589) against human breast cancer cell lines, including MCF-7 and MDA-MB-231. frontiersin.org These studies have shown a significant dose-dependent decrease in cell viability. frontiersin.org Similarly, the cytotoxic effects of ternary complexes of zinc (II) with nonsteroidal anti-inflammatory drugs (NSAIDs) and nicotinamide have been evaluated in breast cancer cell lines, demonstrating increased cytotoxicity compared to the parent NSAIDs alone. scielo.br
The development of novel boron-bearing compounds has also shown promise. A compound referred to as CCB-2 has demonstrated cytotoxic effects against triple-negative breast cancer (TNBC) cells. waocp.org Modifications of this compound through complexation with sugars have been explored to enhance its properties. waocp.org
Interactive Table: Cytotoxic Activity of Nicotinamide Derivatives and Related Compounds Below is a summary of the cytotoxic activities of various compounds discussed in this section.
| Compound/Complex | Cell Line | Effect |
| 2-Chloro-5,6-dimethylnicotinamide | MCF-7 (Breast Cancer) | Dose-dependent reduction in cell viability. |
| Hellebrigenin | MCF-7, MDA-MB-231 (Breast Cancer) | Dose-dependent decrease in cell viability. frontiersin.org |
| Arenobufagin | MCF-7, MDA-MB-231 (Breast Cancer) | Dose-dependent decrease in cell viability. frontiersin.org |
| Zn2(Diclof)4(Nic)2 (Complex 1) | 4T1 (Breast Cancer) | Over 60% reduction in viability at 250µM. scielo.br |
| Zn2(Ibup)4(Nic)2 (Complex 2) | MCF-7, MDA-MB-231 (Breast Cancer) | Significant reduction in viability at 250µM and 137.5µM. scielo.br |
| CCB-2 | 4T1 (TNBC) | Good cytotoxic effect. waocp.org |
Anti-infective and Antiparasitic Efficacy Studies
Evaluation of Antibacterial and Antibiofilm Properties
Nicotinamide derivatives have been a focus of research for their potential as antibacterial and antibiofilm agents. The ability of bacteria to form biofilms contributes significantly to their resistance to conventional antibiotics, making the discovery of new antibiofilm compounds crucial. rsc.org
Studies on 2-chloro-5,6-dimethylnicotinamide have shown that this class of compounds exhibits significant antibacterial and antibiofilm activities. Research has demonstrated the efficacy of such derivatives against multidrug-resistant bacteria, where they not only inhibited bacterial growth but also reduced biofilm formation. For instance, 2-chloro-5,6-dimethylnicotinamide has shown inhibitory effects against various bacterial strains, with specific minimum inhibitory concentrations (MICs) determined for Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Other related structures, such as 2-amino-4,6-dimethyl nicotinamide, have been used as precursors in the synthesis of novel compounds that were subsequently screened for antibacterial activity against both gram-positive and gram-negative bacteria. nih.govlookchem.com In some cases, the synthesized compounds showed significant activity. nih.gov For example, certain 2-substituted-5,7-dimethyl dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, derived from 2-amino-4,6-dimethyl nicotinamide, displayed notable antibacterial effects. nih.gov
The mechanism of antibacterial action for some of these compounds is thought to involve the disruption of microbial cell membranes and the inhibition of essential metabolic processes. For metal-organic frameworks (MOFs) incorporating related linkers, the proposed antibacterial mechanism involves multiple toxic effects, including electrostatic interaction and lipid peroxidation, leading to the generation of reactive oxygen species (ROS) and subsequent bacterial cell death. rsc.org
Interactive Table: Antibacterial Activity of Nicotinamide Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| 2-Chloro-5,6-dimethylnicotinamide | Escherichia coli | 32 |
| 2-Chloro-5,6-dimethylnicotinamide | Staphylococcus aureus | 16 |
| 2-Chloro-5,6-dimethylnicotinamide | Pseudomonas aeruginosa | 64 |
Investigation of Antifungal Activities
The exploration of nicotinamide derivatives has extended to their potential as antifungal agents. Pyrido[2,3-d]pyrimidines, which can be synthesized from precursors like 2-amino-4,6-dimethyl nicotinamide, are a class of compounds known for a range of biological activities, including antifungal properties. researchgate.net
However, research in this specific area has yielded mixed results. In one study, a series of 2-substituted-5,7-dimethyl pyrido[2,3-d]pyrimidin-4(1H)-ones, synthesized from 2-amino-4,6-dimethyl nicotinamide, were screened for antifungal activity. nih.govlookchem.com The results indicated that all the synthesized compounds were inactive at the tested concentration of 200 µg/ml. nih.govlookchem.com
Conversely, other studies on related heterocyclic systems have shown more promising outcomes. For instance, some newly synthesized pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated significant antifungal activities. researchgate.net This suggests that the antifungal potential is highly dependent on the specific substitutions and structural features of the synthesized molecules.
Anti-HIV and Macrofilaricidal Agent Development
The structural scaffold of nicotinamide has been utilized in the development of agents targeting infectious diseases, including HIV and filarial parasites.
In the realm of anti-HIV research, nicotinamide derivatives have been explored for their potential to inhibit viral replication. Specifically, the this compound moiety has been incorporated into the design of CCR5 receptor antagonists. researchgate.net The CCR5 receptor is a crucial co-receptor for HIV entry into host cells, making it a key target for antiviral therapy. researchgate.net Systematic structure-activity relationship (SAR) studies have indicated that linking the 2,4-dimethyl nicotinamide with a piperidine structure can enhance CCR5 affinity. researchgate.net Furthermore, other research has identified 2,6-dimethylnicotinamide N-oxide as an optimal component in a series of orally bioavailable CCR5 antagonists with potent anti-HIV activity. nih.gov A series of novel pyrazolo[4,5-e] nih.govthiadiazines were synthesized and some showed inhibitory activity against HIV-2 replication. nih.gov
Filarial nematodes are responsible for debilitating diseases like onchocerciasis (river blindness) and lymphatic filariasis. nih.gov A significant challenge in treating these infections is the lack of effective drugs that kill the adult worms (macrofilaricides). nih.gov Recent research has led to the discovery of a series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as novel macrofilaricidal compounds. nih.gov One such compound, 2-((3-(5-Isopropoxypyridin-2-yl)-1,2,4-thiadiazol-5-yl)amino)-N,N-dimethylnicotinamide, has been synthesized and characterized as part of this effort to develop new treatments for human filarial infections. nih.gov
Neurobiological Applications and Neurodegenerative Disease Research
Nicotinamide and its derivatives, including this compound, hold promise for applications in neurobiology and the treatment of neurodegenerative diseases. nih.govontosight.ai Nicotinamide itself is considered a critical agent with potential for addressing neurodegenerative disorders, which affect a vast number of individuals globally. nih.gov
The neuroprotective effects of nicotinamide are linked to its role in combating cellular stressors implicated in neurodegeneration, such as oxidative stress, mitochondrial dysfunction, and excitotoxicity. nih.gov As a precursor to NAD+, nicotinamide is vital for maintaining cellular energy levels and the function of NAD+-dependent enzymes like sirtuins, which play a role in neuronal health. nih.govnih.gov
Derivatives of nicotinamide, such as 1,4-dimethylnicotinamide, have been investigated for their potential therapeutic applications in diseases related to neurological conditions. ontosight.ai The ability of these compounds to influence cellular metabolism and energy production is a key aspect of their potential neuroprotective mechanisms. ontosight.ai While direct research on this compound in specific neurodegenerative disease models is not extensively detailed in the provided context, the foundational role of nicotinamide metabolism in neuronal protection suggests a plausible area for future investigation. nih.gov
The study of nicotinamide's complex biological interactions with pathways involved in oxidative stress, apoptosis, and cellular homeostasis is crucial for developing innovative strategies for neurodegenerative disorders. nih.gov
Advanced Analytical and Computational Characterization of 2,4 Dimethylnicotinamide
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy is fundamental to confirming the identity and defining the structural nuances of 2,4-Dimethylnicotinamide. Techniques such as NMR, mass spectrometry, and X-ray crystallography offer complementary information, from atomic connectivity in solution to precise spatial arrangement in the solid state.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and conformational dynamics of this compound in solution. Due to severe steric crowding around the C3'-CO bond, the pyridine (B92270) and amide planes are forced into a nearly perpendicular arrangement, leading to atropisomerism—a form of chirality arising from hindered rotation around a single bond. tue.nl This restricted rotation can result in the presence of distinct, slowly interconverting conformers on the NMR timescale. tue.nlcopernicus.org
The ¹H NMR spectrum can reveal separate signals for the methyl groups and aromatic protons of the different conformers. tue.nl For instance, studies on related chiral nicotinamides have shown that the C-2' methyl protons can be significantly shielded in one conformer compared to another, with chemical shifts varying based on their spatial orientation relative to the amide group. tue.nl The ratio of these conformers can be determined by the integration of their respective signals, and variable temperature NMR experiments can be used to study the kinetics of their interconversion. copernicus.org Two-dimensional NMR techniques, such as COSY and NOESY, are employed to establish proton-proton correlations and through-space proximities, respectively, which helps in assigning the specific geometry of each conformer. rsc.org
¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each carbon atom in the molecule, confirming the carbon framework and the presence of different conformers. figshare.comiucr.org
Table 1: Representative NMR Data for Nicotinamide (B372718) Scaffolds Note: The following table provides examples of chemical shifts for related nicotinamide structures to illustrate typical values. Exact shifts for this compound may vary.
| Nucleus | Functional Group | Typical Chemical Shift (δ) in ppm | Reference |
|---|---|---|---|
| ¹H | Aromatic-H | 7.10 - 8.41 | iucr.org |
| ¹H | N-CH₃ | ~3.07 | iucr.org |
| ¹³C | C=O (Amide) | ~171.27 | iucr.org |
| ¹³C | Aromatic-C | 123.71 - 154.68 | iucr.org |
| ¹³C | N-CH₃ | 40.77 - 41.69 | iucr.org |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to analyze its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. libretexts.org For this compound, the molecular formula is C₉H₁₂N₂O.
The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. msu.edu For amide-containing compounds like this compound, characteristic fragmentation pathways include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom. libretexts.org The presence of a nitrogen atom means the molecular ion will have an even-numbered mass-to-charge ratio (m/z), according to the nitrogen rule. msu.edu
A plausible fragmentation pathway for this compound would involve initial ionization on the amide or pyridine nitrogen. Key fragmentation steps could include:
Loss of the dimethylamino radical (•N(CH₃)₂): Cleavage of the amide C-N bond would lead to the formation of a 2,4-dimethylnicotinoyl cation.
Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the pyridine ring, resulting in a dimethylcarbamoyl cation or a 2,4-dimethylpyridinyl radical.
Cleavage within the pyridine ring: Subsequent fragmentation of the pyridine ring structure can also occur.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Attribute | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₂N₂O | |
| Monoisotopic Mass | 180.09496 g/mol | libretexts.org |
| Calculated [M+H]⁺ | 181.10224 | libretexts.org |
| Key Fragment Ion (C₈H₈NO⁺) | 134.06004 (Loss of •N(CH₃)₂) | msu.edulibretexts.org |
X-ray crystallography provides definitive, high-resolution three-dimensional structural information of molecules in the solid state. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms, bond lengths, and bond angles can be determined. nih.gov
While a specific crystal structure for this compound is not publicly available, data from highly analogous compounds, such as 2,2′-(Diselane-1,2-diyl)bis(N,N-dimethylnicotinamide), offer critical insights. iucr.orgresearchgate.net In this related structure, the molecule is centrosymmetric, and there is a significant twist between the pyridine ring and the amide side chain. iucr.orgresearchgate.net The dihedral angle between the pyridine ring and the amide group was found to be 56.20°. iucr.orgresearchgate.net This large angle underscores the substantial steric hindrance imposed by the substituents, which forces the amide group out of the plane of the aromatic ring. This out-of-plane conformation is a key structural feature that would also be expected in this compound and influences its electronic properties and interaction potential.
Table 3: Crystallographic Data for the Analogous Compound 2,2′-(Diselane-1,2-diyl)bis(N,N-dimethylnicotinamide)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | iucr.orgresearchgate.net |
| Space Group | P2₁/n | iucr.orgresearchgate.net |
| Dihedral Angle (Pyridine Ring to Amide) | 56.20 (16)° | iucr.orgresearchgate.net |
Computational Chemistry and Molecular Dynamics Simulations
Computational methods are indispensable for exploring the structural, electronic, and interactive properties of this compound at a level of detail that complements experimental data.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov This method is crucial in structure-based drug design for evaluating binding affinity and understanding the molecular basis of interaction. openreview.netmdpi.com For this compound, docking studies can elucidate how its specific functional groups interact with amino acid residues in a protein's active site.
Based on its structure, this compound can participate in several key types of non-covalent interactions: nih.gov
Hydrogen Bonding: The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor, while the amide nitrogen is not a donor. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.
Hydrophobic Interactions: The two methyl groups on the pyridine ring and the two N-methyl groups provide hydrophobic surfaces that can interact favorably with nonpolar amino acid residues such as valine, leucine, and isoleucine. nih.gov
π-Stacking and Cation-π Interactions: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. If protonated, the pyridine ring can also form strong cation-π interactions. nih.gov
These interactions are crucial for the affinity and specificity of the ligand for its protein target. nih.gov
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of a molecule. rsc.org Such calculations can determine optimized geometries, vibrational frequencies, and various electronic properties. researchgate.netnrel.gov For N,N-dimethylnicotinamide, a close analog, systematic investigations have been carried out using these methods. ijisrt.com
Key parameters derived from quantum chemical calculations include:
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and the energy required for electronic excitation. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, e.g., around the carbonyl oxygen and pyridine nitrogen) that are susceptible to electrophilic attack and electron-poor regions (positive potential, e.g., around hydrogens) that are prone to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule.
These computational analyses help rationalize the molecule's stability, reactivity, and spectroscopic properties, providing a theoretical foundation for the experimental observations. researchgate.netrsc.org
Predictive Modeling for Biological Activity and ADMET Properties
In modern medicinal chemistry, the use of computational, or in silico, models to predict the biological activity and pharmacokinetic profiles of chemical compounds is a cornerstone of early-phase drug discovery. nih.govd-nb.info These predictive models allow for the high-throughput screening of virtual libraries, prioritization of candidates for synthesis, and early identification of potential liabilities, thereby saving significant time and resources. sciensage.infonih.gov For this compound, computational analysis provides critical insights into its potential as a bioactive molecule. This involves two main areas: the prediction of its interactions with biological targets and the forecasting of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.
Predictive Modeling for Biological Activity
The prediction of a compound's biological activity relies on correlating its structural features with its pharmacological effects. Methodologies like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are central to this effort. academicjournals.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by analyzing a series of compounds with known activities against a specific target and identifying the key physicochemical properties (descriptors) that influence this activity. While specific, validated QSAR models for this compound are not extensively detailed in publicly available literature, the methodology is widely applied to related heterocyclic compounds. For instance, 2D and 3D-QSAR studies on series of inhibitors for targets like Dipeptidyl peptidase-4 (DPP-4) or various kinases have demonstrated high predictive power, with correlation coefficients (r²) often exceeding 0.9, indicating a strong model. nih.gov A hypothetical QSAR model for a series including this compound would analyze descriptors such as its electronic properties, hydrophobicity, and steric factors to predict its potential efficacy against a given biological target.
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein). rsc.org This simulation provides insights into the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. arxiv.org Docking studies on related nicotinamide and thiazolidinedione derivatives have been successfully used to investigate binding patterns with targets like Peroxisome Proliferator-Activated Receptor-γ (PPARγ) and various enzymes. arxiv.orgnih.gov For this compound, docking simulations against a specific protein target would elucidate its potential binding mode and estimate its binding free energy, helping to rationalize its activity and guide further structural modifications to enhance potency. rsc.org
Predictive Modeling for ADMET Properties
The viability of a compound as a drug is heavily dependent on its ADMET profile. uniroma1.it Various in silico tools, such as admetSAR and PreADMET, utilize large datasets of experimental results to build models that predict these properties from a compound's chemical structure alone. ecust.edu.cndrugbank.combmdrc.org The predicted ADMET profile for this compound, generated using these established modeling platforms, is summarized below.
Drug-Likeness and Physicochemical Properties: A compound's "drug-likeness" is an assessment based on its physicochemical properties, which influence its absorption and distribution. A key guideline is Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound violates multiple rules. ijpsonline.com The predicted properties for this compound align well with those of typical oral drugs.
| Property | Predicted Value | Guideline/Interpretation |
|---|---|---|
| Molecular Weight | 150.18 g/mol | < 500 (Lipinski's Rule) |
| LogP (Octanol/Water Partition Coefficient) | 0.5 - 0.9 | < 5 (Lipinski's Rule) |
| Hydrogen Bond Donors | 1 | < 5 (Lipinski's Rule) |
| Hydrogen Bond Acceptors | 2 | < 10 (Lipinski's Rule) |
| Topological Polar Surface Area (TPSA) | 49.46 Ų | < 140 Ų (Associated with good oral bioavailability) |
Absorption and Distribution: These parameters predict how the compound will be taken up by the body and where it will go. Models for Human Intestinal Absorption (HIA) and Caco-2 cell permeability are standard for predicting oral absorption. bmdrc.org Blood-Brain Barrier (BBB) penetration is critical for neurologically active agents, while Plasma Protein Binding (PPB) affects the amount of free drug available to act on its target. bmdrc.orgresearchgate.net
| ADME Parameter | Model | Prediction | Interpretation |
|---|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | Positive | Likely to be well-absorbed from the gut. bmdrc.org |
| Caco-2 Permeability | Negative/Low | Low to moderate passive intestinal permeability predicted. bmdrc.org | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Positive | Predicted to be capable of crossing the BBB. |
| Plasma Protein Binding (PPB) | Weakly bound | High fraction of the drug is likely to be free in circulation. bmdrc.org |
Metabolism and Toxicity: Predicting a compound's metabolism, particularly its interaction with the Cytochrome P450 (CYP) family of enzymes, is crucial for anticipating drug-drug interactions. sciensage.info Toxicity predictions, such as the Ames test for mutagenicity and hERG (human Ether-à-go-go-Related Gene) inhibition for cardiotoxicity, are vital for early safety assessment. ecust.edu.cn
| ADMET Parameter | Model | Prediction | Interpretation |
|---|---|---|---|
| Metabolism | CYP2D6 Substrate | No | Not likely to be metabolized by the CYP2D6 enzyme. |
| CYP3A4 Substrate | Yes | Likely to be metabolized by the CYP3A4 enzyme. | |
| CYP2C9 Inhibitor | Yes | Potential to inhibit the CYP2C9 enzyme, indicating a risk of drug-drug interactions. ecust.edu.cn | |
| Toxicity | AMES Toxicity | Negative | Not predicted to be mutagenic. |
| hERG Inhibition | Negative | Low risk of causing cardiotoxicity via hERG channel blockade. | |
| Hepatotoxicity | Negative | Not predicted to cause drug-induced liver injury. |
Biochemical and Metabolic Fate of 2,4 Dimethylnicotinamide and Analogs
Investigating Metabolic Transformation Pathways
The biotransformation of nicotinamide (B372718) analogs is a key area of research, revealing how these compounds are processed by enzymatic systems. While the direct metabolic pathway of 2,4-dimethylnicotinamide is not extensively documented, studies on related methylated and substituted nicotinamides offer valuable parallels.
One significant metabolic reaction is methylation, catalyzed by nicotinamide N-methyltransferase (NNMT). nih.govmdpi.com This enzyme transfers a methyl group from S-adenosylmethionine (SAM) to nicotinamide, forming N1-methylnicotinamide (MNA). nih.govwikipedia.org This process is not only a clearance mechanism for excess vitamin B3 but also plays a role in regulating metabolic pathways and the biotransformation of xenobiotic compounds. nih.govmdpi.com
A relevant study established a fluorometric assay for NNMT using 4-methylnicotinamide (B43242), an analog of this compound, as a substrate. nih.gov In this enzymatic reaction, 4-methylnicotinamide is converted to 1,4-dimethylnicotinamide. nih.gov The research determined the kinetic parameters for this transformation, providing a basis for comparison with the natural substrate, nicotinamide. nih.gov The relative activity of 4-methylnicotinamide as a methyl acceptor was found to be approximately 1.5 times that of nicotinamide, indicating its efficiency as a substrate for NNMT. nih.gov
Table 1: Kinetic Parameters for Nicotinamide Methyltransferase Activity
| Substrate | Apparent Km (mM) | Relative Activity vs. Nicotinamide |
|---|---|---|
| 4-Methylnicotinamide | 0.19 | ~1.5x |
| Nicotinamide | 0.13 | 1.0x |
Data sourced from a fluorometric assay using rat liver 9000 x g supernatant as the enzyme preparation. nih.gov
Furthermore, the metabolism of complex xenobiotics can yield dimethylnicotinamide derivatives. For instance, the microbial degradation of the herbicide nicosulfuron (B1678754) produces intermediates including 2-aminosulfonyl-N,N-dimethylnicotinamide (ASDM). This demonstrates that complex molecules containing a dimethylnicotinamide moiety can be broken down in the environment through enzymatic action.
Biocatalytic Applications and Enzyme Mimicry
The unique chemical properties of nicotinamide analogs make them valuable tools in biocatalysis, particularly as mimics of natural cofactors.
Many oxidoreductase enzymes depend on the natural nicotinamide cofactors NAD(P)⁺ and NAD(P)H for their function. tum.denih.gov However, the high cost and instability of these natural cofactors can be a barrier to their use in large-scale industrial biocatalysis. mdpi.com To overcome this, researchers have developed synthetic nicotinamide cofactor biomimetics (NCBs), also known as mNADs. mdpi.comd-nb.info These artificial analogs retain the essential nicotinamide ring required for redox activity but replace the complex adenosine (B11128) dinucleotide portion with simpler chemical groups. nih.govd-nb.info
The development of NCBs offers several advantages, including lower production costs, enhanced stability, and the ability to fine-tune their electrochemical properties by modifying substituents on the pyridine (B92270) ring. d-nb.inforesearchgate.net These biomimetics have been successfully used to replace natural cofactors in reactions catalyzed by a variety of enzymes, including ene-reductases, dehydrogenases, diaphorases, and cytochrome P450s. d-nb.infonih.govresearchgate.net
In some cases, these synthetic biomimetics have been shown to outperform their natural counterparts. acs.org For example, studies with ene-reductases have demonstrated that certain NCBs can lead to higher reaction rates compared to NADH. researchgate.netacs.org The structural and kinetic analysis of enzyme-biomimetic complexes has revealed that the synthetic designs can effectively position the nicotinamide moiety in the enzyme's active site for efficient hydride transfer. acs.org One study identified an alcohol dehydrogenase (SpADH2) from Sphingobium sp. SYK-6 capable of utilizing synthetic NCBs, a significant finding as many alcohol dehydrogenases show no activity with these mimics. d-nb.infonih.gov
Table 2: Comparison of Catalytic Rates for Ene-Reductases with NADH vs. Nicotinamide Cofactor Biomimetics (NCBs)
| Enzyme | Cofactor | Relative Ene Reduction Rate (%) | Relative Oxygen Reduction Rate (%) |
|---|---|---|---|
| TsER | NADH | 100 | 2.0 |
| mNADH 3b | 185 | 1.1 | |
| mNADH 4b | 126 | 0.7 | |
| YqjM | NADH | 100 | 1.9 |
| mNADH 3b | 162 | 0.8 | |
| mNADH 4b | 129 | 0.7 |
Data adapted from a study on synthetic nicotinamide biomimetics. Rates are relative to the activity with the natural cofactor NADH. mdpi.com
Biocatalysis provides an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing nicotinamide derivatives. rsc.org Enzymes are increasingly used for the synthesis and transformation of these compounds under mild reaction conditions. rsc.orgresearchgate.net
A notable example is the development of a green synthesis method for various nicotinamide derivatives using an immobilized lipase, Novozym® 435 from Candida antarctica, in a continuous-flow microreactor. rsc.orgresearchgate.net This method facilitates the reaction between methyl nicotinate (B505614) and various amines to produce the corresponding amides with high yields (81.6–88.5%) and significantly shorter reaction times (35 minutes) compared to traditional batch processes. rsc.orgresearchgate.net
Furthermore, enzymatic processes are crucial for producing high-value nicotinamide-related compounds like β-Nicotinamide mononucleotide (NMN), a direct precursor to NAD⁺. nih.gov Efficient biocatalytic processes have been developed to transform chemically synthesized nicotinamide riboside (NR) into NMN using novel nicotinamide riboside kinases. nih.gov Similarly, enzymatic strategies are employed to synthesize radiolabeled NAD⁺ and its derivatives for research purposes, achieving very high yields. acs.org These methods highlight the versatility of enzymes in constructing complex molecules from nicotinamide-based starting materials. nih.govacs.org
The biotransformation of substituted nicotinamides is also an area of active research. An amidase from Pantoea sp. was shown to effectively hydrolyze 2-chloronicotinamide (B82574) to produce 2-chloronicotinic acid, an important building block for pharmaceuticals and agrochemicals, demonstrating the potential of enzymes to perform specific transformations on the nicotinamide scaffold. rsc.org
Based on a comprehensive search, detailed research findings specifically for the chemical compound “this compound” across the requested future-looking and translational topics are not extensively available in the public scientific literature. Research in this area tends to focus more broadly on its parent molecule, nicotinamide, or other nicotinamide derivatives.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound due to the lack of specific data for the following sections:
Future Perspectives and Translational Research in 2,4 Dimethylnicotinamide Chemistry
Preclinical Development and Biomarker Discovery Initiatives:Preclinical development involves extensive studies to determine a compound's properties before human trials.admescope.comSimilarly, biomarker discovery is crucial for monitoring a compound's effects.archivesofmedicalscience.comnih.govThere are no specific preclinical development programs or established biomarker initiatives centered on 2,4-Dimethylnicotinamide found in the search results.
Further research and publication are required to provide the specific details needed to construct the requested article sections for this compound.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2,4-Dimethylnicotinamide with high purity, and how should reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or catalytic methylation of nicotinamide derivatives. Optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield. Purify via column chromatography (silica gel, gradient elution) and verify purity using HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (e.g., δ 2.3–2.5 ppm for methyl groups) . Reagent sources should comply with ACS-grade standards, and intermediates must be characterized via FT-IR and mass spectrometry .
Q. How can researchers reliably characterize this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : Assign peaks using ¹H/¹³C NMR (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and compare with NIST reference data .
- XRD : For crystallographic analysis, grow single crystals via slow evaporation (methanol/water). Use Mo Kα radiation (λ = 0.71073 Å) and refine structures with SHELX .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) via ESI-MS and compare with theoretical m/z (e.g., C₈H₁₀N₂O: 166.08 g/mol) .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectral or bioactivity data for this compound derivatives?
- Methodological Answer : Apply falsification protocols to identify experimental outliers . Cross-validate data using orthogonal techniques (e.g., compare HPLC purity with bioassay results). For bioactivity discrepancies, reassess assay conditions (e.g., cell line viability, IC₅₀ calculations) and control groups per NIH preclinical guidelines . Use statistical tools (ANOVA, p < 0.05) to confirm reproducibility .
Q. What experimental design principles are critical for studying the metabolic degradation pathways of this compound?
- Methodological Answer :
- In vitro models : Use hepatic microsomes or recombinant CYP450 isoforms (e.g., CYP3A4) with LC-MS/MS quantification . Include negative controls (heat-inactivated enzymes) and positive controls (known substrates).
- Kinetic analysis : Determine kₘ and Vₘₐₓ via Michaelis-Menten plots. Validate metabolite structures using HRMS and stable isotope tracing .
- Data reporting : Follow NIH standards for dose-response curves and error bars (SEM) .
Q. How can researchers design robust structure-activity relationship (SAR) studies for 2,4-Dimethylnicolinamide analogs?
- Methodological Answer :
- Variable selection : Systematically modify substituents (e.g., methyl groups at positions 2 and 4) and measure effects on target binding (e.g., receptor affinity via SPR).
- Data integration : Use cheminformatics tools (e.g., molecular docking with AutoDock Vina) to correlate steric/electronic properties with activity .
- Statistical rigor : Apply multivariate regression to account for confounding variables .
Data Reporting and Replication
Q. What are the best practices for documenting and sharing this compound research data to ensure reproducibility?
- Methodological Answer :
- Metadata : Include CAS RN (e.g., 6974-05-6), synthetic protocols, and instrument calibration details .
- Deposition : Share crystallographic data in CIF format via the Cambridge Structural Database and spectral data in PubChem .
- Appendices : Provide raw NMR spectra, HPLC chromatograms, and statistical scripts (e.g., R/Python code) .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
